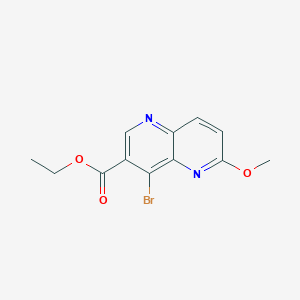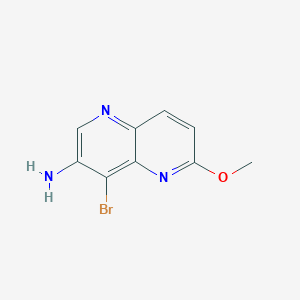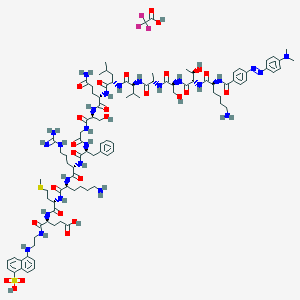
3-Methoxybenzhydrylamine
Descripción general
Descripción
3-Methoxybenzhydrylamine, also known as (3-methoxyphenyl)(phenyl)methanamine, is an organic compound with the molecular formula C14H15NO. It is a derivative of benzhydrylamine, where a methoxy group is attached to the benzene ring.
Mecanismo De Acción
Target of Action
It’s structurally similar compound, 3-methoxybenzamide, is known to target poly [adp-ribose] polymerase 1 .
Mode of Action
Based on the action of 3-methoxybenzamide, it can be inferred that 3-methoxybenzhydrylamine might interact with its targets to influence dna repair mechanisms
Biochemical Pathways
Considering the role of 3-methoxybenzamide in the base excision repair (ber) pathway , it is plausible that this compound might also influence similar pathways. These pathways are crucial for maintaining genomic stability by repairing damaged DNA.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be bbb permeant . The compound’s lipophilicity is indicated by its Log Po/w (iLOGP) value of 2.42 . These properties could influence the compound’s bioavailability and its ability to reach its targets within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the stability and activity of this compound. Moreover, the compound’s action can also be influenced by the physiological environment within the body, including factors like local pH, presence of other metabolites, and specific cellular microenvironments .
Análisis Bioquímico
Biochemical Properties
It is known that the compound is a major extracellular metabolite of dopamine This suggests that it may interact with enzymes, proteins, and other biomolecules involved in dopamine metabolism
Cellular Effects
Given its role as a metabolite of dopamine, it is plausible that it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can induce behavioral effects in a dopamine-independent manner, suggesting that it may interact with biomolecules in a way that is distinct from dopamine These interactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
3-Methoxybenzhydrylamine is involved in the metabolic pathways of dopamine, given that it is a major extracellular metabolite of this neurotransmitter It may interact with enzymes or cofactors involved in dopamine metabolism The compound could also potentially affect metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methoxybenzhydrylamine can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with benzhydrylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride in a suitable solvent like ethanol or tetrahydrofuran. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxybenzhydrylamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation reactions
Major Products:
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
3-Methoxybenzhydrylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in material science
Comparación Con Compuestos Similares
Benzhydrylamine: Lacks the methoxy group, leading to different chemical reactivity and biological activity.
3-Methoxybenzylamine: Similar structure but with a different substitution pattern on the benzene ring.
3-Methoxybenzamide: Contains an amide group instead of an amine, resulting in different chemical properties .
Uniqueness: 3-Methoxybenzhydrylamine is unique due to the presence of both the methoxy group and the benzhydrylamine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
2-amino-2-(4-phenylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13H,15H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJGRKXYNUYDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646955 | |
| Record name | Amino([1,1'-biphenyl]-4-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752924-21-3 | |
| Record name | Amino([1,1'-biphenyl]-4-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B3029616.png)



![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)

![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)





